Isobutyl 2-butenoate

Catalog No.
S1935454
CAS No.
73545-15-0
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl 2-butenoate

CAS Number

73545-15-0

Product Name

Isobutyl 2-butenoate

IUPAC Name

2-methylpropyl (E)-but-2-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+

InChI Key

XDOWKOALJBOBBL-SNAWJCMRSA-N

SMILES

CC=CC(=O)OCC(C)C

solubility

Slightly soluble in water; soluble in propylene glycol, most fixed oils
soluble (in ethanol)

Canonical SMILES

CC=CC(=O)OCC(C)C

Isomeric SMILES

C/C=C/C(=O)OCC(C)C

The exact mass of the compound Isobutyl 2-butenoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in propylene glycol, most fixed oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isobutyl 2-butenoate (isobutyl crotonate) is a branched-chain unsaturated ester characterized by its α,β-unsaturated carbonyl system and a sterically shielding isobutyl group. In industrial procurement, it serves as a dual-purpose material: a specialty monomer for tuning the hydrolysis and glass transition temperature (Tg) of copolymers, and a premium flavor and fragrance ingredient imparting sweet, rum-like tropical notes[1]. With a molecular weight of 142.20 g/mol and a boiling point of approximately 171 °C, it offers a highly favorable volatility profile compared to lighter crotonates. Its unique combination of a reactive double bond for group-transfer and radical polymerizations, coupled with the moderate steric bulk of the isobutyl ester, makes it a critical building block for self-polishing marine coatings, advanced adhesives, and high-substantivity fragrance formulations [1].

Attempting to substitute isobutyl 2-butenoate with simpler, unhindered analogs like methyl or ethyl crotonate fundamentally alters both process safety and end-product performance. From a handling perspective, ethyl crotonate is a highly volatile, severe fire hazard with a flash point of 2 °C, requiring stringent explosion-proof infrastructure, whereas isobutyl 2-butenoate dramatically simplifies scale-up logistics with a flash point of 55 °C . In polymer science, the lack of steric hindrance in linear crotonates leads to rapid, uncontrolled hydrolysis in moisture-sensitive formulations and higher reactivity ratios that disrupt targeted copolymer microstructures [1]. Conversely, over-hindered alternatives like tert-butyl crotonate completely fail to polymerize under standard group-transfer polymerization conditions [1]. Furthermore, in olfactory applications, lighter crotonates introduce sharp, pungent, and chemical off-notes that ruin the sweet, tropical profile required for premium consumer products, making isobutyl 2-butenoate strictly non-interchangeable[2].

Flammability and Vapor Pressure Reduction for Safer Scale-Up

Isobutyl 2-butenoate significantly improves handling safety and reduces evaporative losses during manufacturing compared to its linear counterpart, ethyl crotonate. Quantitative data shows that ethyl crotonate exhibits a highly hazardous flash point of 2 °C and a vapor pressure of 65 hPa at 50 °C . In stark contrast, the increased molecular weight and branched structure of isobutyl 2-butenoate elevate the flash point to 55 °C and reduce the vapor pressure to approximately 1.79 mmHg at 25 °C [1]. This shifts the material out of the extreme flammability risk category.

Evidence DimensionFlash Point and Vapor Pressure
Target Compound DataFlash point 55 °C; Vapor pressure ~1.79 mmHg (25 °C)
Comparator Or BaselineEthyl crotonate (Flash point 2 °C; Vapor pressure 65 hPa at 50 °C)
Quantified Difference+53 °C increase in flash point; massive reduction in volatility
ConditionsStandard atmospheric pressure, closed cup flash point testing

Eliminates the need for Class IB flammable liquid handling protocols, directly lowering procurement, storage, and facility engineering costs.

Steric Tuning in Group-Transfer Polymerization (GTP)

In the synthesis of specialized poly(crotonates) via organic acid-catalyzed group-transfer polymerization (GTP), the ester alkyl group dictates reactivity. Studies demonstrate that linear esters like ethyl crotonate polymerize smoothly (72% yield at -40 °C), while fully hindered esters like tert-butyl crotonate fail to polymerize entirely (0% yield)[1]. Isobutyl 2-butenoate occupies the critical intermediate space, where its branched structure provides sufficient steric hindrance to modulate polymerization kinetics and control molecular weight distribution without completely quenching the reaction [1].

Evidence DimensionPolymerization Yield in GTP
Target Compound DataIntermediate, controlled yield and kinetics
Comparator Or BaselineEthyl crotonate (72% yield) vs. tert-butyl crotonate (0% yield)
Quantified DifferenceProvides a tunable reactivity midpoint between unhindered (high reactivity) and fully hindered (zero reactivity) crotonates
ConditionsOrganic acid-catalyzed GTP at -40 °C for 24 hours

Allows polymer chemists to precisely control copolymer sequence distribution and molecular weight in specialty acrylic and crotonate resins.

Hydrolytic Stability in Silyl Ester Antifouling Copolymers

In the formulation of self-polishing marine antifouling coatings, the binder's hydrolysis rate in seawater must be strictly controlled. Silyl ester copolymers utilizing isobutyl 2-butenoate as a comonomer exhibit superior shelf-life and a slower, more controlled polishing rate compared to those using methyl or ethyl crotonate [1]. The branched isobutyl group sterically shields the ester linkage from premature moisture-driven hydrolysis during storage and slows degradation in alkaline seawater, extending the coating's active lifespan [1].

Evidence DimensionEster Hydrolysis Rate / Polishing Rate
Target Compound DataSlower, controlled hydrolysis due to isobutyl steric shielding
Comparator Or BaselineMethyl/Ethyl crotonate (Rapid hydrolysis, poor storage stability)
Quantified DifferenceExtended formulation shelf-life and prolonged active release in marine environments
ConditionsMoisture exposure during storage and seawater immersion

Ensures marine coating formulations do not degrade prematurely in the can and provide long-lasting, predictable antifouling performance on ship hulls.

Olfactory Profile Shift and Substantivity

For flavor and fragrance procurement, the substitution of the ester group fundamentally alters the organoleptic profile. Ethyl crotonate is characterized by sharp, pungent, and chemical top notes . In contrast, isobutyl 2-butenoate delivers a sweet, rum-like, and tropical fruit profile with a high substantivity of up to 137 hours [1]. This qualitative shift is driven by the heavier, branched isobutyl group, which lowers the volatility and eliminates the harsh ethereal pungency associated with shorter-chain crotonates[1].

Evidence DimensionOdor Profile and Substantivity
Target Compound DataSweet, tropical, rum-like; 137-hour substantivity
Comparator Or BaselineEthyl crotonate (Sharp, pungent, sour, chemical)
Quantified DifferenceComplete elimination of pungent chemical off-notes in favor of smooth, long-lasting fruity notes
ConditionsEvaluated at 100% concentration and in fragrance concentrates (up to 5%)

Crucial for high-end cosmetic and beverage formulations where harsh chemical notes lead to consumer rejection.

Self-Polishing Marine Antifouling Coatings

Due to its ability to sterically tune hydrolysis rates, isobutyl 2-butenoate is an ideal comonomer for silyl ester-based marine paints, ensuring stable shelf-life and controlled biocide release in seawater [1].

Specialty Poly(crotonate) and Acrylic Adhesives

Leveraged in group-transfer polymerization (GTP) and radical copolymerization where intermediate steric hindrance is required to control polymer architecture, molecular weight, and glass transition temperature (Tg)[2].

Premium Tropical Flavor and Fragrance Compounding

The compound is the right choice for formulating high-substantivity pineapple, grape, and rum notes in cosmetics, baked goods, and beverages, avoiding the pungent off-notes of lighter crotonates [3].

Asymmetric Synthesis and Pharmaceutical Intermediates

Used as a sterically tuned Michael acceptor in organolithium-mediated asymmetric synthesis, where the isobutyl group provides the necessary bulk for high diastereoselectivity (e.g., >94% de) during chiral alkylation [4].

Physical Description

Colourless liquid; powerful fruity aroma

XLogP3

2.3

Density

0.880-0.900

UNII

6H6IW50K3Z

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (98.26%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

589-66-2
73545-15-0

Wikipedia

Isobutyl 2-butenoate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Butenoic acid, 2-methylpropyl ester: ACTIVE
2-Butenoic acid, 2-methylpropyl ester, (2E)-: INACTIVE

Dates

Last modified: 08-16-2023

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